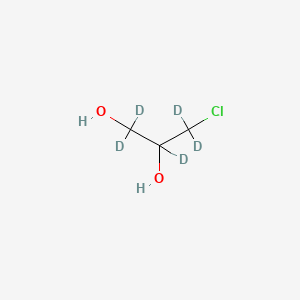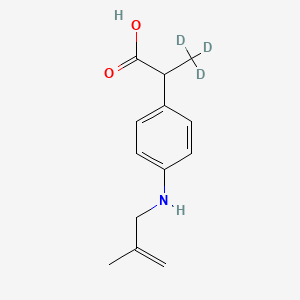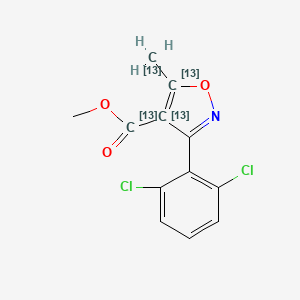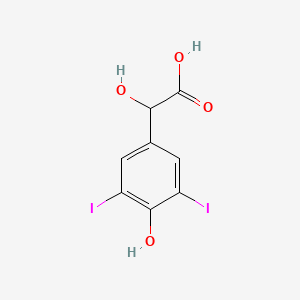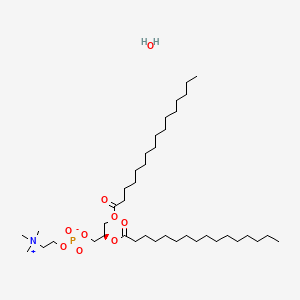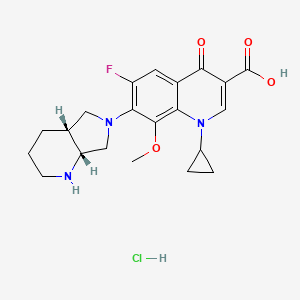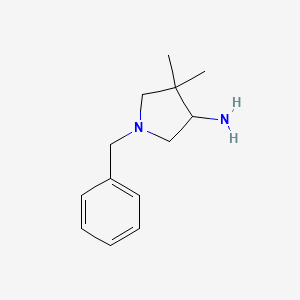![molecular formula C9H14O2 B589496 [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) CAS No. 144072-15-1](/img/no-structure.png)
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI), also known as BCPE, is a bicyclic compound that has gained attention due to its potential as a building block for drug discovery. This compound has been studied for its unique chemical properties and has shown promise in various scientific research applications.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
The study on bromophenol derivatives with cyclopropyl moiety demonstrated the synthesis of compounds from the reaction of methyl isoeugenol with ethyl diazoacetate. This research contributed to the understanding of cyclopropane ring-opening reactions and the development of new compounds with potential inhibitory effects on enzymes related to diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Plant Biology and Agronomy
Research on 1-aminocyclopropane-1-carboxylic acid (ACC) , a structural analog to the compound of interest, has provided insights into its role as an ethylene precursor in plants. ACC's involvement in plant development, stress responses, and its transport and metabolism within plant systems have been extensively studied, illustrating the complex regulation of ethylene biosynthesis and its significant impact on agricultural practices (Vanderstraeten & Van Der Straeten, 2017).
Enzymatic Reactions and Biochemistry
The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates highlight the chemical versatility and potential applications of cyclopropane derivatives in creating new polymeric materials with desirable properties. Such studies pave the way for innovations in materials science and engineering (Drujon et al., 1993).
Environmental and Stress Physiology
The work on 1-aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria illustrates the potential of leveraging microbial interactions to enhance plant growth under stress conditions, offering strategies for improving crop resilience to drought and salt stress. This research suggests practical agronomic applications in enhancing bioethanol production, emphasizing the interconnectedness of microbial processes and plant physiology in sustainable agriculture (Tiwari et al., 2018).
Propiedades
Número CAS |
144072-15-1 |
|---|---|
Nombre del producto |
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.209 |
Nombre IUPAC |
ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
PSFHNXQFRCLLFX-JGVFFNPUSA-N |
SMILES |
CCOC(=O)C1CC1C2CC2 |
Sinónimos |
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



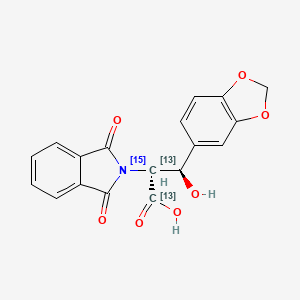
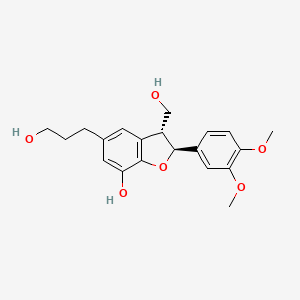
![(3S,10R,13S,14S,16R)-16-Bromo-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B589415.png)
